(R,R)-Cilastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,R)-Cilastatin is an enantiomer of the antibiotic cilastatin, which is used to inhibit renal dehydropeptidase-I (DHP-I). This enantiomer is a prodrug that is metabolized to its active form, cilastatin, in the body. Cilastatin is a key component of the combination therapy for the treatment of infections caused by the Gram-negative bacteria Pseudomonas aeruginosa. This compound is a synthetic compound that is used in the laboratory to study the mechanism of action of cilastatin and its derivatives.

Aplicaciones Científicas De Investigación

Nephroprotection Against Drug-Induced Toxicity

Cilastatin has been primarily researched for its protective effects against drug-induced nephrotoxicity. Studies have shown that cilastatin can effectively prevent kidney damage caused by nephrotoxic medications such as vancomycin, cisplatin, and diclofenac. Its nephroprotective mechanism involves reducing reactive oxygen species production, apoptosis, and morphological changes in renal cells, indicating its potential efficacy against drug-induced nephrotoxicity. Despite promising results from in vitro and in vivo studies, further research in humans is needed to fully establish cilastatin's efficacy as a nephroprotective agent (Shayan & Elyasi, 2020).

Enhancing Antibiotic Efficacy

Cilastatin is combined with imipenem, a broad-spectrum antibiotic, to inhibit the renal metabolism of imipenem, thereby increasing its urinary recovery and effectiveness. This combination is used to treat severe bacterial infections, including those caused by multidrug-resistant organisms. The addition of cilastatin allows for higher doses of imipenem to be used effectively without increasing the risk of nephrotoxicity, demonstrating its role in enhancing the therapeutic efficacy of antibiotics (Campanella & Gallagher, 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (R,R)-Cilastatin can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "L-Aspartic acid", "2,2-dimethyl-1,3-dioxane-4,6-dione", "Methyl chloroformate", "Triethylamine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Aspartic acid is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of triethylamine and methanol to form the intermediate (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid.", "Step 2: The intermediate is then reacted with methyl chloroformate in the presence of triethylamine and methanol to form the corresponding methyl ester.", "Step 3: The methyl ester is then hydrolyzed with sodium hydroxide to form the (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid.", "Step 4: The (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid is then reacted with ethyl acetate and water in the presence of sodium hydroxide to form (R,R)-Cilastatin." ] } | |

Número CAS |

107872-23-1 |

Fórmula molecular |

C₁₆H₂₆N₂O₅S |

Peso molecular |

358.45 |

Sinónimos |

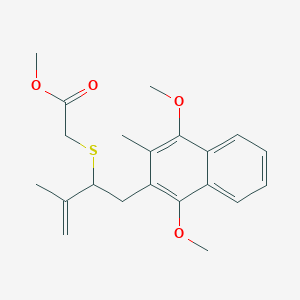

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.